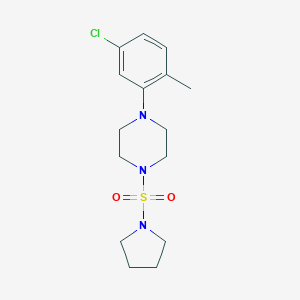
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
作用機序
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by this compound 55940 leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55940 are complex and varied. Activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the analgesic and euphoric effects associated with this compound. Additionally, activation of CB2 receptors in the immune system can lead to the suppression of inflammation, making this compound 55940 a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 for lab experiments is its potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled and precise manner. However, the use of this compound 55940 in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940. One area of interest is the development of more selective CB1 receptor agonists with fewer side effects than this compound 55940. Additionally, there is growing interest in the use of cannabinoids for the treatment of opioid addiction, and this compound 55940 may be a promising candidate for this application. Finally, there is a need for further research into the potential anti-cancer effects of this compound 55940, particularly in the context of combination therapy with other anti-cancer agents.
In conclusion, this compound 55940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has potent analgesic, neuroprotective, and anti-inflammatory effects, making it a promising candidate for the treatment of a variety of diseases. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
合成法
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps.
科学的研究の応用
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, this compound 55940 has been shown to have neuroprotective properties, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound has been studied for its potential anti-cancer effects, with some studies suggesting that it may be able to inhibit tumor growth.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-13-4-5-14(16)12-15(13)17-8-10-19(11-9-17)22(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOJETWBUROME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

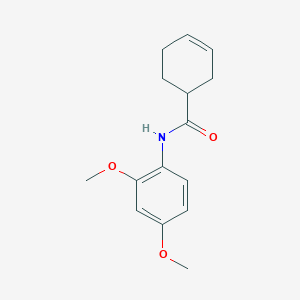
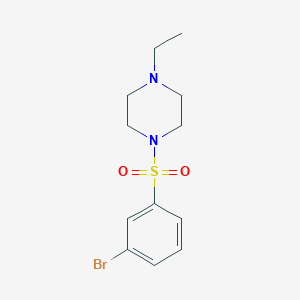

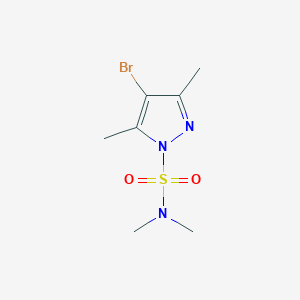
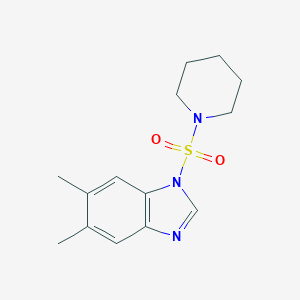
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)
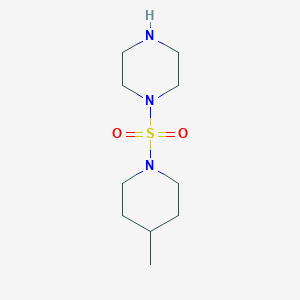
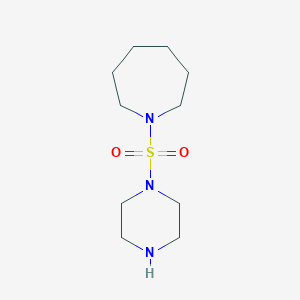
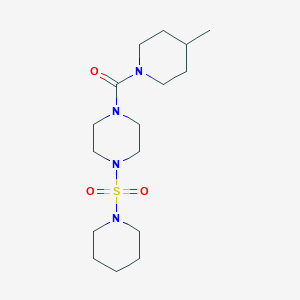
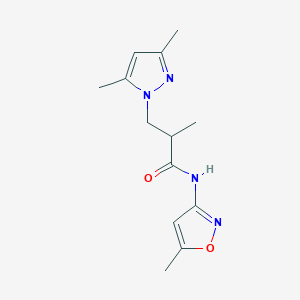
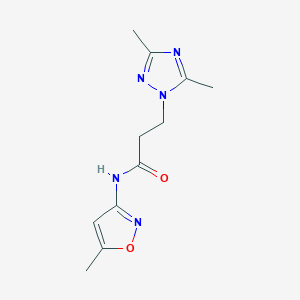
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)